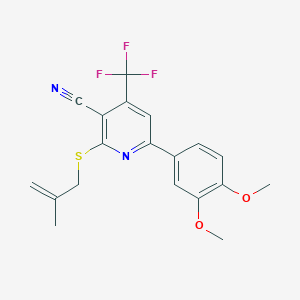
6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(3,4-Dimethoxyphenyl)-2-((2-methylallyl)thio)-4-(trifluoromethyl)nicotinonitrile is a novel derivative of nicotinonitrile that has garnered interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, dimethoxyphenyl moiety, and a thioether linkage that may contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the methoxy groups may enhance the electron-donating ability of the compound, providing significant antioxidant properties. Studies have shown that similar structures can scavenge free radicals effectively.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes related to metabolic pathways. For instance, it may affect enzymes involved in the synthesis of inflammatory mediators.
- Cell Signaling Modulation : The trifluoromethyl group is known to influence receptor interactions. Preliminary studies suggest that this compound may modulate signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
In vitro studies have demonstrated that This compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | ROS generation leading to oxidative stress |
These results suggest that the compound could serve as a lead for further development in anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate a broad spectrum of activity against both bacterial and fungal pathogens.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study investigated the effects of the compound on breast cancer models. The results indicated a significant reduction in tumor size when administered at doses correlating with the observed IC50 values in vitro. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues. -
Case Study on Antimicrobial Properties :
Another study focused on the antimicrobial effects against resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when combined with commonly used agents like amoxicillin.
Propiedades
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-11(2)10-27-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(25-3)17(7-12)26-4/h5-8H,1,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGRZZNOWARZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














